![molecular formula C11H15ClFNO2 B3021192 Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride CAS No. 190190-83-1](/img/structure/B3021192.png)
Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride
Overview
Description
Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride is a chemical compound with the CAS Number: 190190-83-1 . It is widely employed in scientific research due to its diverse applications. This compound exhibits intriguing properties, making it a valuable tool for studying various phenomena and developing innovative solutions.
Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride can be represented by the InChI code:1S/C11H14FNO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H
. This compound has a molecular weight of 247.7 . Physical And Chemical Properties Analysis
Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride is a powder at room temperature . It has a melting point of 158-160°C . The compound is stable under normal temperatures and pressures.Scientific Research Applications
Anti-Gastric Cancer Activity
Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride has been investigated for its potential as an anti-cancer agent. In a study by Liu et al., a related heterocyclic compound was synthesized and characterized. The compound demonstrated in vitro anti-cancer activity against three human gastric cancer cell lines: SGC-790, MKN-4, and MKN45 . Further studies could explore its mechanism of action and potential clinical applications.
Intermediate in Dabigatran Etexilate Synthesis
This compound plays a crucial role as an intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor used to treat thromboses and cardiovascular diseases. Researchers have focused on its synthesis, characterization, and crystal structure, as it had not been reported before . Understanding its role in the synthesis pathway can aid drug development.
PPAR Agonist Design
The compound’s structural features may contribute to its activity as a triple-acting PPARα, -γ, and -δ agonist. Researchers have designed related compounds with similar motifs, aiming for improved pharmacological profiles. Investigating its effects on peroxisome proliferator-activated receptors (PPARs) could reveal novel therapeutic applications .
Antitubercular Activity
Indole derivatives derived from pyridine and this compound have been evaluated for their in vitro antitubercular activity. These derivatives exhibited potential against Mycobacterium tuberculosis (H37Ra) and Mycobacterium bovis (BCG). Further exploration of their mechanism of action and optimization could lead to new anti-tuberculosis agents .
Molecular Docking Studies
To understand the compound’s interactions with biological targets, molecular docking studies can be employed. By simulating its binding to specific proteins or enzymes, researchers can predict its efficacy and optimize its structure for desired activities.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride is not specified in the retrieved data. Its applications in scientific research suggest that it may have multiple mechanisms of action depending on the context.
Safety and Hazards
This compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures should be taken while handling this compound .
properties
IUPAC Name |
ethyl 3-amino-3-(4-fluorophenyl)propanoate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYRFCZWESOMQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)F)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.